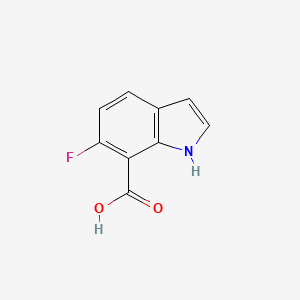
Acide 6-fluoro-1H-indole-7-carboxylique
Vue d'ensemble
Description
6-fluoro-1H-indole-7-carboxylic acid is a chemical compound with the CAS Number 875305-42-3 . It has a molecular weight of 179.15 .
Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indole-7-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 6th position and a carboxylic acid group at the 7th position . The InChI key for this compound is YJYWCXSCEPWZIV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-fluoro-1H-indole-7-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Physical and Chemical Properties Analysis
6-fluoro-1H-indole-7-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont démontré un potentiel antiviral. Par exemple:
- Dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylates substitués ont été trouvés pour inhiber le virus de la grippe A, avec le composé 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle montrant une activité prometteuse .
- Dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont présenté des effets antiviraux puissants contre le virus Coxsackie B4 .
Immunomodulation et potentiel anticancéreux
Les dérivés de 6-fluoroindole ont été étudiés en tant qu'immunomodulateurs potentiels et agents anticancéreux. Ils peuvent jouer un rôle dans la modulation des réponses immunitaires et l'inhibition de la croissance des cellules cancéreuses .
Inhibiteurs du SGLT2 pour la gestion du diabète
Les inhibiteurs du co-transporteur de glucose dépendant du sodium 2 (SGLT2) sont utilisés pour gérer l'hyperglycémie dans le diabète. Bien que non étudiés directement à cette fin, les dérivés de 6-fluoroindole peuvent contribuer au développement d'inhibiteurs du SGLT2 .
Inhibition de la kinase des cellules T inductible par l'interleukine-2
Les indolylindazoles et les indolylpyrazolopyridines, qui incorporent des motifs indole, ont été étudiés en tant qu'inhibiteurs de la kinase des cellules T inductible par l'interleukine-2. Bien que non spécifique à l'acide 6-fluoro-1H-indole-7-carboxylique, cela met en évidence la pertinence plus large des composés à base d'indole dans la recherche immunologique .
Inhibition de la voie Hedgehog
Les conjugués d'amide de dérivés d'indole, y compris le kétoprofène, ont été explorés en tant qu'inhibiteurs de la transcription médiée par Gli1 dans la voie de signalisation Hedgehog. Bien que non étudié directement pour l'this compound, cette voie joue un rôle crucial dans le cancer et les processus de développement .
En résumé, l'this compound est prometteur dans divers domaines, de la recherche antivirale à la thérapie anticancéreuse. Des recherches supplémentaires sont nécessaires pour débloquer tout son potentiel thérapeutique. 🌟
Safety and Hazards
Orientations Futures
The future directions for research on 6-fluoro-1H-indole-7-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the importance of indole derivatives in medicinal chemistry, these compounds will continue to be a focus of research in the development of new pharmaceuticals .
Mécanisme D'action
Target of Action
Indole derivatives, which include 6-fluoro-1h-indole-7-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would likely contribute to the compound’s overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-fluoro-1H-indole-7-carboxylic Acid. For instance, dietary intake has been found to widely influence gut microbiota and the related indole metabolism . .
Propriétés
IUPAC Name |
6-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWCXSCEPWZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

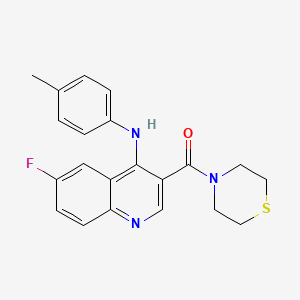

![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
![2-Oxa-4-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2566003.png)
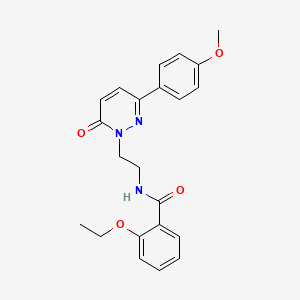
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
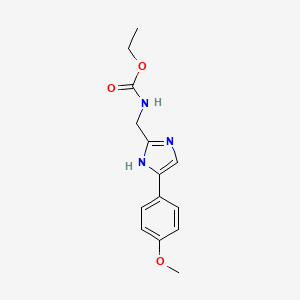
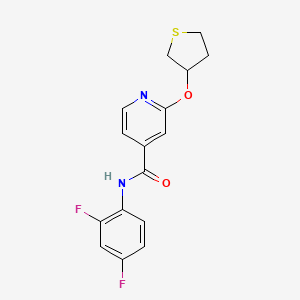
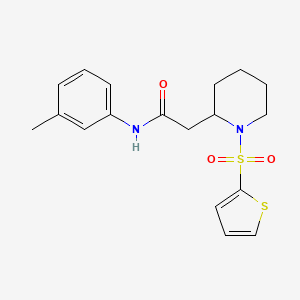
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide](/img/structure/B2566012.png)

![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)
